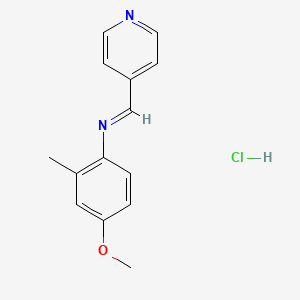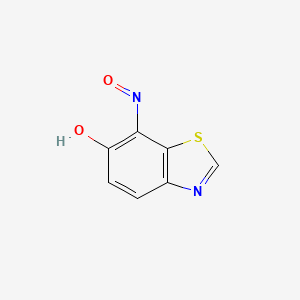
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is a chemical compound with a complex structure that includes an aniline derivative and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate typically involves multiple steps, starting with the preparation of the aniline derivative and the piperazine ring. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom in an aromatic ring with an amine group.
Reduction of Nitroarenes: Nitroarenes can be reduced to anilines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-2-(4-methylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-phenylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-benzylpiperazino)ethyl)aniline dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is unique due to its specific structural features, such as the presence of an ethyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
| 77562-84-6 | |
Formule moléculaire |
C19H29N3O8 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1-(3-ethyl-4-phenylpiperazin-1-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C15H25N3.2C2H2O4/c1-3-14-12-17(11-13(2)16)9-10-18(14)15-7-5-4-6-8-15;2*3-1(4)2(5)6/h4-8,13-14H,3,9-12,16H2,1-2H3;2*(H,3,4)(H,5,6) |
Clé InChI |
HBOMOCBGVNTXGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCN1C2=CC=CC=C2)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/no-structure.png)








